

# An In-depth Technical Guide to 3-Methylnon-2-enenitrile

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## Compound of Interest

Compound Name: 3-Methylnon-2-enenitrile

CAS No.: 53153-66-5

Cat. No.: B155627

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**Abstract:** This technical guide provides a comprehensive overview of **3-Methylnon-2-enenitrile**, an  $\alpha,\beta$ -unsaturated nitrile previously utilized in the fragrance industry. The document details its chemical profile, historical context within the broader development of synthetic fragrances, and plausible synthesis methodologies based on established organic chemistry principles. While specific historical records of its initial discovery are not prominent in public literature, its development can be understood within the context of the expansion of synthetic aroma chemicals in the 20th century. This guide presents a detailed, scientifically grounded protocol for its synthesis via Knoevenagel condensation, including retrosynthetic analysis and reaction mechanisms. Furthermore, it compiles its physicochemical properties and discusses its regulatory status, which is critically shaped by its toxicological profile as a dermal sensitizer. This document is intended for researchers, scientists, and professionals in chemical and drug development who require a technical understanding of this compound.

## Introduction to $\alpha,\beta$ -Unsaturated Nitriles

### The Nitrile Functional Group: A Historical Perspective

The nitrile functional group, characterized by a carbon-nitrogen triple bond ( $-C\equiv N$ ), is a cornerstone of modern organic chemistry.[1] The history of nitriles dates back to the early 19th century.[2][3] The first of the homologous series, hydrogen cyanide, was prepared in 1782.[2] Around 1832, Friedrich Wöhler and Justus von Liebig prepared benzonitrile, though its structure was not immediately understood.[2] The development of synthetic methods, such as the dehydration of amides and the reaction of alkyl halides with metal cyanides, propelled nitriles into a pivotal role as versatile intermediates.[4] They are crucial precursors for synthesizing carboxylic acids, amines, and amides, and are integral to the production of materials like nitrile rubber and various pharmaceuticals.[1][2]

## 3-Methylnon-2-enenitrile: An Overview and Chemical Profile

**3-Methylnon-2-enenitrile** (CAS No. 53153-66-5) is an  $\alpha,\beta$ -unsaturated aliphatic nitrile.[1] It is also known by synonyms such as 3-Methyl-2-nonenenitrile and the commercial name Citgrenile.[5][6] As a synthetic fragrance compound, it was designed to impart citrus-like notes to cosmetic formulations. The conjugation of the nitrile group with the carbon-carbon double bond creates a unique electronic structure that influences its reactivity and, historically, its utility as an aroma chemical. However, this same structural feature contributes to its biological activity, which has led to significant regulatory scrutiny.

## Discovery and Commercial History

The specific date and discoverer of **3-Methylnon-2-enenitrile** are not well-documented in peer-reviewed scientific literature, a common characteristic for many commercial fragrance ingredients developed within industrial laboratories. Its history is intertwined with the broader expansion of synthetic chemistry in the fragrance industry during the 20th century. Following the synthesis of foundational aroma chemicals like coumarin (1868) and vanillin, the industry saw a surge in the creation of novel molecules to expand the perfumer's palette and reduce reliance on costly natural extracts.[7]

The commercial name "Citgrenile" suggests its intended citrus-like olfactory profile.[6] Its development was likely driven by the demand for stable and cost-effective citrus notes. U.S. Patent 3,960,923, filed in 1974, describes a process for preparing various  $\alpha,\beta$ -unsaturated nitriles, including those from aliphatic ketones, for their utility in perfumery, indicating active research and development in this class of compounds during that era.[2] While this patent does

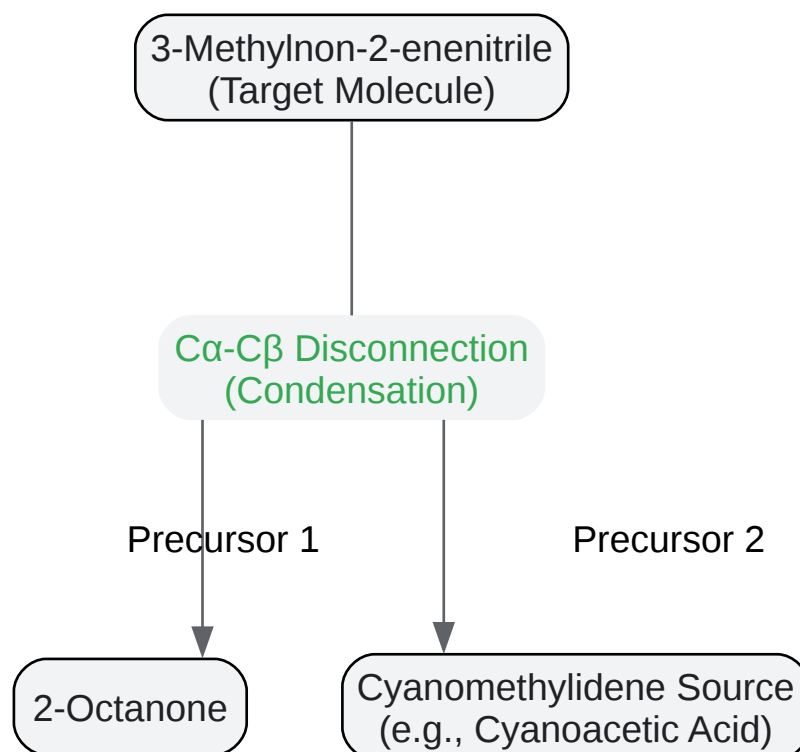
not explicitly name **3-Methylnon-2-enenitrile**, it establishes the context and methodology for its creation. The compound's history is now largely defined by its reclassification as a sensitizer, leading to its prohibition as a fragrance ingredient by the International Fragrance Association (IFRA).[6]

## Synthesis Methodologies

The synthesis of  $\alpha,\beta$ -unsaturated nitriles is a well-established field in organic chemistry.[3][8] A highly effective and common method for preparing compounds like **3-Methylnon-2-enenitrile** is the Knoevenagel condensation.[9][10] This reaction involves the nucleophilic addition of a compound with an active methylene group (in this case, a cyano-containing reagent) to a ketone, followed by dehydration.[9]

## Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, **3-Methylnon-2-enenitrile**, breaks the  $\alpha,\beta$  carbon-carbon double bond. This approach points to a condensation reaction between a C8 ketone and a C2 nitrile-containing component. The most strategically sound precursors are 2-octanone and a reagent providing the cyanomethylidene group ( $=\text{CHCN}$ ), such as cyanoacetic acid.

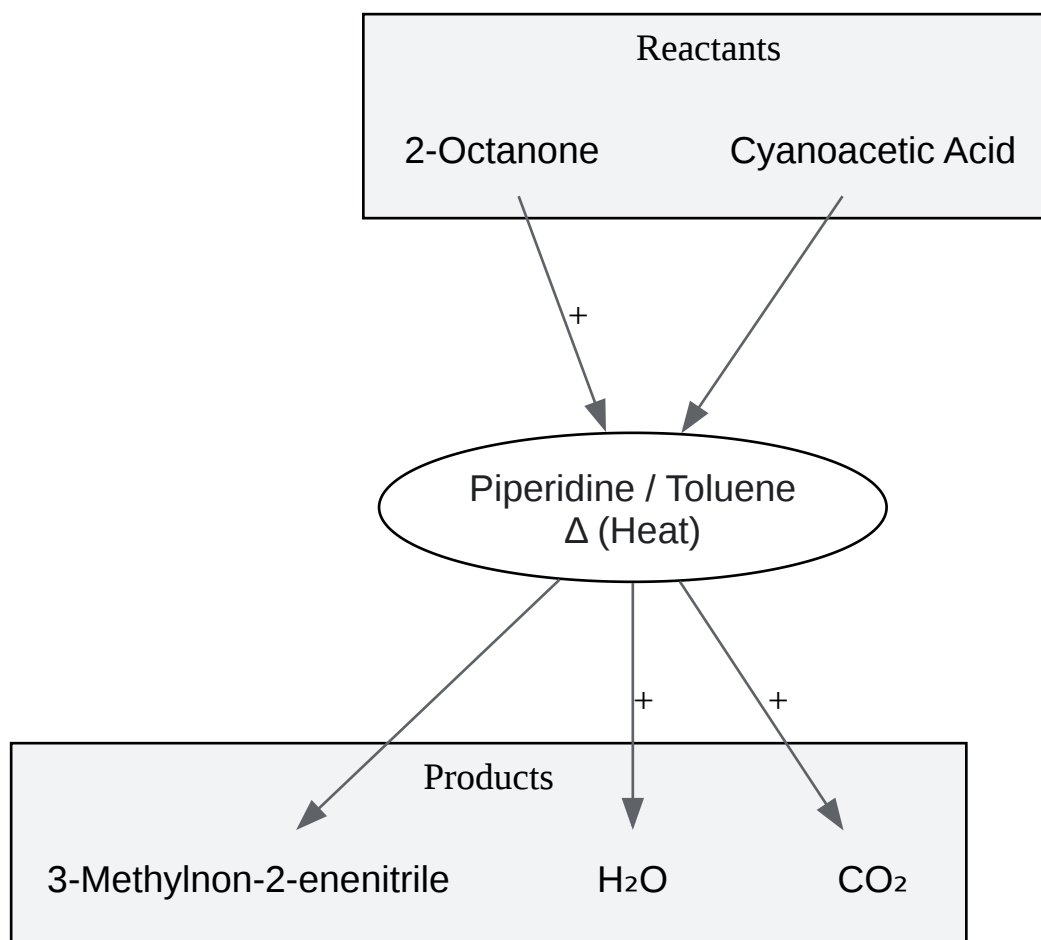


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Caption: Retrosynthetic analysis of **3-Methylnon-2-enenitrile**.

## Proposed Synthesis Pathway: Knoevenagel Condensation

The Knoevenagel condensation of 2-octanone with cyanoacetic acid, typically catalyzed by a weak base like piperidine or ammonium acetate in a solvent such as toluene or xylene, provides a direct route to the target molecule.[10][11] The reaction proceeds through a  $\beta$ -hydroxy nitrile intermediate, which readily undergoes dehydration (elimination of water) under the reaction conditions to form the stable, conjugated  $\alpha,\beta$ -unsaturated nitrile. A subsequent decarboxylation step (loss of  $\text{CO}_2$ ) occurs if cyanoacetic acid is used.[9]



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Caption: Knoevenagel condensation pathway for synthesis.

## Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for Knoevenagel condensations involving ketones and cyanoacetic acid.<sup>[11]</sup>

Objective: To synthesize **3-Methylnon-2-enenitrile** from 2-octanone and cyanoacetic acid.

Materials:

- 2-Octanone (1.0 eq)
- Cyanoacetic acid (1.1 eq)
- Piperidine (0.1 eq)
- Toluene (solvent)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Dean-Stark apparatus

Procedure:

- **Setup:** Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried.
- **Charging Reactants:** To the flask, add 2-octanone (1.0 eq), cyanoacetic acid (1.1 eq), piperidine (0.1 eq), and toluene to achieve a reactant concentration of approximately 1 M.
- **Reaction:** Heat the mixture to reflux. The progress of the reaction is monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected (usually 4-8 hours).

- **Workup:** Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted cyanoacetic acid and piperidine) and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure **3-Methylnon-2-enenitrile**.

**Causality:** The choice of a Dean-Stark trap is crucial as the removal of water drives the reaction equilibrium towards the dehydrated product, maximizing the yield.[9] Piperidine is an effective weak base catalyst that facilitates the deprotonation of cyanoacetic acid without causing self-condensation of the ketone.[10]

## Physicochemical Properties and Spectroscopic Analysis

The physical and chemical properties of **3-Methylnon-2-enenitrile** are compiled from various chemical databases.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>17</sub> N	[1]
Molecular Weight	151.25 g/mol	[1]
CAS Number	53153-66-5	[1]
IUPAC Name	3-methylnon-2-enenitrile	[1]
Boiling Point	232.3°C at 760 mmHg	[5]
Density	0.838 g/cm <sup>3</sup>	[5]
Flash Point	94.2°C	[5]
Appearance	Not specified (typically a colorless to pale yellow liquid)	-

#### Expected Spectroscopic Data:

- $^1\text{H}$  NMR: Protons on the long alkyl chain would appear as multiplets in the upfield region ( $\sim 0.8\text{-}2.5$  ppm). The vinyl proton ( $=\text{CHCN}$ ) would be a singlet or a narrow triplet in the downfield region ( $\sim 5.0\text{-}5.5$  ppm). The methyl group attached to the double bond would appear as a singlet around  $\sim 2.0$  ppm.
- $^{13}\text{C}$  NMR: The nitrile carbon ( $\text{C}\equiv\text{N}$ ) would be expected in the range of 115-125 ppm. The carbons of the double bond ( $\text{C}=\text{C}$ ) would appear between 100-160 ppm. The remaining aliphatic carbons would be found in the upfield region.
- Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile group ( $\text{C}\equiv\text{N}$ ) would be present around  $2220\text{-}2240\text{ cm}^{-1}$ . A peak for the  $\text{C}=\text{C}$  double bond would be observed around  $1620\text{-}1680\text{ cm}^{-1}$ .
- Mass Spectrometry (MS): The molecular ion peak ( $\text{M}^+$ ) would be observed at  $m/z = 151$ . Fragmentation would likely involve cleavage of the alkyl chain.

## Applications and Regulatory Status

### Historical Application in Fragrance

**3-Methylnon-2-enenitrile** was used as a synthetic fragrance ingredient to provide a fresh, citrus-like, and slightly green aroma to consumer products. Its synthesis allowed for a consistent and affordable alternative to natural citrus oils. The development of such molecules was a key driver of innovation in the fragrance industry, enabling the creation of novel scent profiles.<sup>[7]</sup><sup>[12]</sup>

### Regulatory Prohibition and Toxicological Profile

Despite its aromatic properties, **3-Methylnon-2-enenitrile** has been identified as a significant dermal sensitizer.<sup>[6]</sup> A sensitizer is a substance that can trigger an allergic immune response after repeated contact with the skin, a condition known as allergic contact dermatitis. Due to this risk, the International Fragrance Association (IFRA) has prohibited its use as a fragrance ingredient.<sup>[6]</sup> This regulatory action underscores the importance of rigorous safety testing for all cosmetic ingredients. The GHS classification for this compound includes warnings for being harmful if swallowed, in contact with skin, or inhaled, and for causing skin and eye irritation.<sup>[1]</sup>

## Conclusion

**3-Methylnon-2-enenitrile** serves as an illustrative example of a synthetic aroma chemical whose history reflects both the innovative drive and the evolving safety standards of the chemical industry. While its specific discovery is not formally documented, its creation is rooted in well-established synthetic methodologies like the Knoevenagel condensation. The compound's journey from a useful fragrance component to a prohibited substance highlights the critical role of toxicological assessment and regulatory oversight in ensuring consumer safety. The technical details provided in this guide offer a comprehensive understanding of its chemical nature, synthesis, and the scientific basis for its current regulatory status.

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